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molecular formula C8H9NO B1623110 4-Methylbenzaldehyde oxime CAS No. 3235-02-7

4-Methylbenzaldehyde oxime

Cat. No. B1623110
M. Wt: 135.16 g/mol
InChI Key: SRNDYVBEUZSFEZ-RMKNXTFCSA-N
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Patent
US04018645

Procedure details

27 g (0.2 mol) of 4-methylbenzaldoxime was chlorinated in the same manner as described in Example 9 (A) in 150 ml of 8N hydrochloric acid to give 28 g of the product as white crystals having a melting point of 60°-70° C. Yield, about 82%.
Quantity
27 g
Type
reactant
Reaction Step One
[Compound]
Name
Example 9 ( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([CH:6]=[N:7][OH:8])=[CH:4][CH:3]=1.[ClH:11]>>[Cl:11][C:6](=[N:7][OH:8])[C:5]1[CH:9]=[CH:10][C:2]([CH3:1])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
CC1=CC=C(C=NO)C=C1
Step Two
Name
Example 9 ( A )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC(C1=CC=C(C=C1)C)=NO
Measurements
Type Value Analysis
AMOUNT: MASS 28 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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